(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert
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Overview
Description
(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert is a complex organophosphorus compound featuring a ferrocene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which is achieved through the reaction of ferrocene with appropriate phosphine ligands.
Introduction of the Phosphino Group: The bis(4-methoxy-3,5-dimethylphenyl)phosphino group is introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the coupling of the phosphino-ferrocene intermediate with the ethyldi-tert moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The phosphino group can participate in substitution reactions, often facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium or nickel catalysts in the presence of appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various esters, while substitution reactions can introduce different functional groups onto the ferrocene backbone .
Scientific Research Applications
(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in asymmetric synthesis and cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert involves its interaction with molecular targets through its phosphino and ferrocene moieties. The compound can act as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl)phosphinoferrocene
- Bis(3,5-dimethylphenyl)phosphinoferrocene
- 1,1’-Bis(diphenylphosphino)ferrocene
Uniqueness
(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert is unique due to its specific combination of phosphino and ferrocene moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C38H52FeO2P2 |
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Molecular Weight |
658.6 g/mol |
InChI |
InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m0../s1 |
InChI Key |
UALLLNAXGQTBJA-WLOLSGMKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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